molecular formula C13H6F5NO B1421717 4-Methyl-2-(Pentafluorobenzoyl)pyridine CAS No. 1187167-10-7

4-Methyl-2-(Pentafluorobenzoyl)pyridine

Cat. No.: B1421717
CAS No.: 1187167-10-7
M. Wt: 287.18 g/mol
InChI Key: NVJOAZPXOYDXKM-UHFFFAOYSA-N
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Description

4-Methyl-2-(Pentafluorobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H6F5NO and its molecular weight is 287.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Behavior in Complexes

  • Research demonstrates the coordination behavior of various amine bases, including substituted pyridines, with complexes such as cobalt(II). These interactions are crucial in understanding the coordination chemistry of pyridine derivatives (Sakata, Hashimoto, & Yoshino, 1985).

Synthesis and Biological Evaluation of Derivatives

  • Novel benzothiazole derivatives containing pyridine have been synthesized, showcasing the versatile role of pyridine in the creation of bioactive compounds (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis and Spectroscopic Characterization

Novel Heterocyclic Azlactone and Imidazolinone Derivatives

  • Pyridine derivatives have been used to create novel heterocyclic compounds with antimicrobial properties, illustrating the compound's versatility in medicinal chemistry (Mistry & Desai, 2005).

Polymer Chemistry

  • Pyridine-containing monomers have been synthesized, leading to the development of new polyimides with valuable properties like thermal stability and low dielectric constants, crucial in materials science (Wang, Li, Ma, Zhang, & Gong, 2006).

Multicomponent Reaction Development

  • Pyridine carbenes have been utilized in developing multicomponent reactions, leading to the synthesis of complex organic structures with potential applications in synthetic organic chemistry (Pan, Li, Yan, Xing, & Cheng, 2010).

Spectroscopic Analysis

  • Pyridine derivatives have been analyzed spectroscopically in various contexts, providing insights into their structural and electronic properties, important in analytical chemistry (Castro, Aguayo, Bessolo, & Santos, 2005).

Cytotoxicity Studies in Metal Complexes

Organometallic Chemistry

  • Pyridine and related heterocycles have been employed in organometallic chemistry, creating metal complexes with unique properties, significant in catalysis and material science (Pannell, Lee, Párkányi, & Redfearn, 1975).

Luminescent Properties in Rhenium(I) Complexes

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-19-6(4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJOAZPXOYDXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186590
Record name (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-10-7
Record name (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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